Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C24H26ClNO2 and a molecular weight of 395.933 g/mol . This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid with heptyl alcohol in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity. Industrial production methods may involve continuous-flow conditions to scale up the synthesis while maintaining compound purity .
Chemical Reactions Analysis
Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common reagents used in these reactions include sodium azide, tetrahydrofuran, and other organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit Toll-like receptor 4 (TLR4) signaling, which is involved in inflammatory responses . This inhibition can reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Heptyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate: This compound has a similar structure but with a methyl group instead of a chloro group.
Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate: This derivative has a methoxy group instead of a methyl group on the phenyl ring.
Properties
CAS No. |
355421-12-4 |
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Molecular Formula |
C24H26ClNO2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H26ClNO2/c1-3-4-5-6-7-14-28-24(27)21-16-23(18-10-8-17(2)9-11-18)26-22-13-12-19(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3 |
InChI Key |
PYECGCIRNWUOBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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